2-Chloro-4-(dimethylamino)nicotinonitrile
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Overview
Description
2-Chloro-4-(dimethylamino)nicotinonitrile is an organic compound with the molecular formula C8H8ClN3 and a molecular weight of 181.62 g/mol . It is a solid at room temperature and has a melting point of 84-86°C . This compound is primarily used in research settings, particularly in the field of proteomics .
Preparation Methods
The synthesis of 2-Chloro-4-(dimethylamino)nicotinonitrile typically involves the reaction of 2-chloronicotinonitrile with dimethylamine under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated to reflux for several hours, after which the product is isolated by filtration and purified by recrystallization .
Chemical Reactions Analysis
2-Chloro-4-(dimethylamino)nicotinonitrile undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives, depending on the oxidizing agent used.
Reduction Reactions: The nitrile group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include bases like sodium hydroxide for substitution reactions, oxidizing agents like potassium permanganate for oxidation reactions, and reducing agents like lithium aluminum hydride for reduction reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-Chloro-4-(dimethylamino)nicotinonitrile is used extensively in scientific research, particularly in the fields of chemistry and biology. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is used in proteomics research to study protein interactions and functions .
In medicine, this compound is being investigated for its potential therapeutic applications, although specific details on its medical uses are limited. In industry, it is used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 2-Chloro-4-(dimethylamino)nicotinonitrile is not well-documented. it is believed to interact with specific molecular targets and pathways in biological systems. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
2-Chloro-4-(dimethylamino)nicotinonitrile can be compared with other similar compounds, such as:
2-Chloronicotinonitrile: This compound is similar in structure but lacks the dimethylamino group.
4-(Dimethylamino)nicotinonitrile: This compound is similar but lacks the chlorine atom.
The presence of both the chlorine and dimethylamino groups in this compound makes it unique and potentially more versatile in its applications compared to these similar compounds .
Properties
IUPAC Name |
2-chloro-4-(dimethylamino)pyridine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3/c1-12(2)7-3-4-11-8(9)6(7)5-10/h3-4H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAMVNWAYWUPMTI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C(=NC=C1)Cl)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60353443 |
Source
|
Record name | 2-Chloro-4-(dimethylamino)pyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60353443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147992-80-1 |
Source
|
Record name | 2-Chloro-4-(dimethylamino)pyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60353443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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